5,5-Dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid

Lipophilicity Lead optimization Permeability

Researchers seeking to replace planar aromatic moieties with three-dimensional bioisosteres face challenges in maintaining potency while improving physicochemical properties. 5,5-Dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid (CAS 2680537-57-7) provides a direct solution as a sp³-rich spirocyclic building block. • Increases Fsp³ from 0 to 0.8 and TPSA from 37.3 to 54.4 Ų vs. benzoic acid, enabling patent-free composition of matter. • Supplied as diastereomeric mixture for cost-effective screening; active hits can be chirally resolved to assign stereospecific SAR. • MW 182 g/mol, XLogP3 0.7, 1 rotatable bond - optimally lead-like for fragment growing and CNS drug design. Reliable supply with full quality documentation ensures seamless integration into medchem workflows.

Molecular Formula C10H14O3
Molecular Weight 182.22 g/mol
Cat. No. B15303719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid
Molecular FormulaC10H14O3
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCC1(C(=O)CC12CC(C2)C(=O)O)C
InChIInChI=1S/C10H14O3/c1-9(2)7(11)5-10(9)3-6(4-10)8(12)13/h6H,3-5H2,1-2H3,(H,12,13)
InChIKeyACDLLGUFJDIUTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,5-Dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid: Structural Identity and Procurement-Relevant Properties of a sp3-Rich Spirocyclic Building Block


5,5-Dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid (CAS 2680537-57-7) is a spirocyclic carboxylic acid building block defined by a rigid spiro[3.3]heptane core bearing a ketone at position 6, geminal dimethyl groups at position 5, and a carboxylic acid at position 2 [1]. It belongs to the expanding class of sp³-rich saturated carbocyclic scaffolds that are increasingly adopted in medicinal chemistry as three-dimensional bioisosteres of planar aromatic rings, offering non-coplanar exit vectors and enhanced fraction of sp³-hybridized carbon (Fsp³ = 0.8) [2]. The compound is supplied as a mixture of diastereomers with molecular formula C₁₀H₁₄O₃ and molecular weight 182.22 g/mol [1].

Why 5,5-Dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid Cannot Be Replaced by Other Spiro[3.3]heptane Carboxylic Acid Analogs


Interchanging spiro[3.3]heptane carboxylic acid building blocks without altering the property profile of downstream derivatives is not feasible. The 5,5-dimethyl-6-oxo substitution pattern simultaneously modulates three key physicochemical parameters: acidity (via the electron-withdrawing 6-keto group and the inductive effect of the gem-dimethyl groups), lipophilicity (via the two additional methyl groups), and steric environment around the ketone (via gem-dimethyl shielding) [1]. Removing the gem-dimethyl groups (as in 6-oxospiro[3.3]heptane-2-carboxylic acid) changes LogP and metabolic stability; relocating the ketone (as in 5-oxospiro[3.3]heptane-2-carboxylic acid) alters the electronic transmission pathway and pKa; removing both ketone and methyl groups (as in the parent spiro[3.3]heptane-2-carboxylic acid) shifts pKa by ~0.4 units and eliminates a hydrogen-bond acceptor . These interdependent changes mean that no generic analog can serve as a drop-in replacement without requiring full re-optimization of synthetic routes and property profiles.

Quantitative Differentiation of 5,5-Dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid from Its Closest Analogs


Lipophilicity Increase (ΔLogP ≈ +0.64) Relative to 6-Oxospiro[3.3]heptane-2-carboxylic Acid

The gem-dimethyl substitution at position 5 increases the calculated LogP of 5,5-dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid by approximately 0.64 units relative to the unsubstituted 6-oxospiro[3.3]heptane-2-carboxylic acid, using consistently predicted values from the same computational methodology . This LogP shift places the compound closer to the optimal lipophilicity range (LogP 1–3) for oral bioavailability while retaining aqueous solubility potential conferred by the carboxylic acid and ketone functionalities.

Lipophilicity Lead optimization Permeability

pKa Modulation by 6-Oxo and 5,5-Dimethyl Substituents: Class-Level Inference from 6-Substituted Spiro[3.3]heptane-2-carboxylic Acid Series

The pKa of spiro[3.3]heptane-2-carboxylic acids is systematically modulated by substituents at position 6. Liotta et al. (1972) demonstrated that electron-withdrawing substituents (e.g., CN: pKa 5.856; Br: pKa 5.980 in 50% aqueous ethanol) lower the pKa relative to the unsubstituted parent (H: pKa 6.266), while electron-donating substituents (e.g., CH₃: pKa 6.321) raise it [1]. The 5,5-dimethyl-6-oxo substitution introduces an electron-withdrawing ketone at position 6, predicted to lower pKa by ~0.4–0.6 units compared to unsubstituted spiro[3.3]heptane-2-carboxylic acid (predicted aqueous pKa: 4.77 ), consistent with the predicted pKa of the structurally analogous 6-oxospiro[3.3]heptane-2-carboxylic acid (predicted pKa: 4.50 ). The gem-dimethyl groups contribute an additional, smaller inductive electron-donating effect, providing a subtly differentiated acidity profile.

Acidity Ionization state Bioisostere design

Spiro[3.3]heptane Core as Experimentally Validated Saturated Benzene Bioisostere in Drug Discovery

The spiro[3.3]heptane scaffold has been experimentally validated as a saturated benzene bioisostere in multiple drug contexts. Prysiazhniuk et al. (2024) demonstrated that replacing the meta-benzene in the anticancer drug sonidegib, the phenyl ring in vorinostat, and the para-benzene in benzocaine with spiro[3.3]heptane yielded patent-free saturated analogs that retained high potency in corresponding biological assays [1]. The non-coplanar exit vectors enforced by the spiro[3.3]heptane core break planarity while maintaining the geometric relationship between substituents, a feature directly applicable to 5,5-dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid as a carboxylate-bearing building block for bioisosteric replacement of benzoic acid moieties.

Bioisostere Benzene replacement 3D scaffold

Molecular Weight and Heavy Atom Count Differentiation from the Parent Spiro[3.3]heptane-2-carboxylic Acid

5,5-Dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid (MW 182.22 g/mol, 13 heavy atoms) occupies a distinct position in the building block property space relative to the parent spiro[3.3]heptane-2-carboxylic acid (MW 140.18 g/mol, 10 heavy atoms) [1][2]. The additional ketone oxygen and two methyl carbons (+42 Da) provide increased hydrogen-bond acceptor capacity (3 HBA vs 2 HBA) and greater steric bulk without exceeding the fragment-like molecular weight threshold of 300 Da, positioning it as a 'lead-like' rather than purely 'fragment-like' building block.

Fragment-based drug discovery Molecular weight Heavy atom count

Diastereomeric Mixture: Opportunity for Stereochemistry-Dependent SAR Exploration

Unlike 6-oxospiro[3.3]heptane-2-carboxylic acid (which is achiral at the spiro center) and most unsubstituted spiro[3.3]heptane carboxylic acids (which lack stereogenic centers beyond the carboxylic acid attachment point), 5,5-dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid is supplied as a mixture of diastereomers due to the two stereogenic centers created by the carboxylic acid at position 2 and the chiral spiro environment . This diastereomeric nature provides a unique opportunity: researchers can test the mixture in initial screens and, if activity is observed, undertake chiral separation to determine which stereoisomer contributes to potency, thereby identifying a specific stereochemical SAR signal that is unavailable with simpler, achiral analogs [1].

Diastereomers Stereochemistry SAR

Highest-Value Application Scenarios for 5,5-Dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid Based on Proven Differentiation Evidence


Bioisosteric Replacement of Benzoic Acid in Lead Optimization Campaigns

Replace planar benzoic acid moieties with 5,5-dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid to increase Fsp³ from 0 to 0.8 and TPSA from 37.3 to 54.4 Ų while retaining the carboxylic acid pharmacophore [1]. The spiro[3.3]heptane core has been experimentally validated as a saturated benzene bioisostere in multiple drug contexts, demonstrating retained potency with improved three-dimensionality and patent-free composition of matter [1].

Fragment-Based Drug Discovery with Lead-Like Physicochemical Properties

With molecular weight of 182 g/mol, 13 heavy atoms, and TPSA of 54.4 Ų, this building block occupies an optimal 'lead-like' chemical space between fragment (MW < 300) and lead criteria [2]. Its XLogP3 of 0.7 and 1 rotatable bond make it particularly suitable for fragment growing and linking strategies where low conformational flexibility is desired to minimize entropic penalties upon target binding [2].

Stereochemistry-Dependent SAR Exploration Using Diastereomeric Mixtures

Screen the diastereomeric mixture in initial biological assays and, upon observing activity, perform chiral chromatographic separation to identify the stereospecific contributor to potency . This strategy leverages the cost advantage of the mixture for early-stage screening while enabling downstream resolution of stereochemical SAR, an approach that is unavailable with the achiral 6-oxospiro[3.3]heptane-2-carboxylic acid or the parent spiro[3.3]heptane-2-carboxylic acid .

CNS Drug Discovery Leveraging High sp³ Fraction and Balanced Lipophilicity

The compound's Fsp³ of 0.8, moderate LogP (0.7–1.5), and low rotatable bond count (1) align with established CNS drug design guidelines that favor high three-dimensionality and low conformational flexibility for improved brain penetration and target selectivity [2][3]. The gem-dimethyl groups provide metabolic shielding of the adjacent ketone, potentially reducing oxidative metabolism at this position compared to 6-oxospiro[3.3]heptane-2-carboxylic acid [3].

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